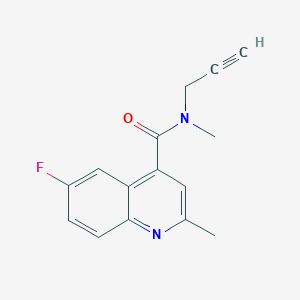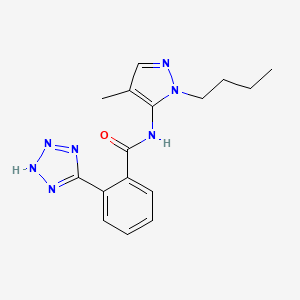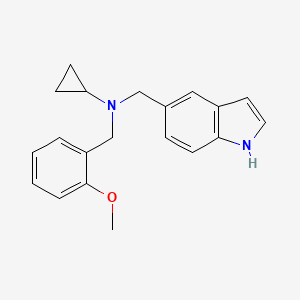
6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide, also known as PD-153035, is a small molecule tyrosine kinase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are responsible for cell growth and survival. By inhibiting EGFR activity, 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects:
6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and migration, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). In addition, 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide is its high specificity for EGFR, which allows for the selective inhibition of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, one limitation of 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the use of 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies that target EGFR. 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide could be used as a lead compound for the synthesis of new EGFR inhibitors with improved efficacy and pharmacokinetic properties. In addition, 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide could be used to study the role of EGFR in other diseases, such as Alzheimer's disease and autoimmune disorders. Finally, 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide could be used in combination with other drugs to enhance their therapeutic efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide involves several steps, including the condensation of 2-chloro-6-fluoroaniline with 2-methyl-2-propyn-1-ol to form the corresponding propargylamine. This intermediate is then reacted with 2,4-dichloroquinoline-3-carboxylic acid to produce 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide. The overall yield of this synthesis is approximately 15%.
Applications De Recherche Scientifique
6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide has been widely used in scientific research to investigate the role of the epidermal growth factor receptor (EGFR) in various cellular processes. This compound has been shown to inhibit the activity of EGFR, a transmembrane receptor that is involved in the regulation of cell growth and differentiation. 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide has been used to study the role of EGFR in cancer cell proliferation, migration, and invasion.
Propriétés
IUPAC Name |
6-fluoro-N,2-dimethyl-N-prop-2-ynylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-4-7-18(3)15(19)13-8-10(2)17-14-6-5-11(16)9-12(13)14/h1,5-6,8-9H,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYABUGZRQLGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N(C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B5904827.png)
![N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B5904843.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-methoxy-3-(methoxymethyl)benzyl]ethanamine](/img/structure/B5904848.png)
![N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B5904854.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[2-(hydroxymethyl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5904858.png)
![5-ethyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5904859.png)

![5-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoxaline](/img/structure/B5904867.png)
![1-{2-[(4-sec-butoxy-3-chlorobenzyl)amino]ethyl}imidazolidin-2-one](/img/structure/B5904871.png)
![N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine](/img/structure/B5904878.png)
![3-(butyrylamino)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]benzamide](/img/structure/B5904883.png)


